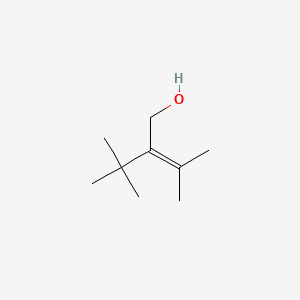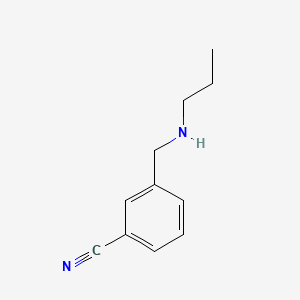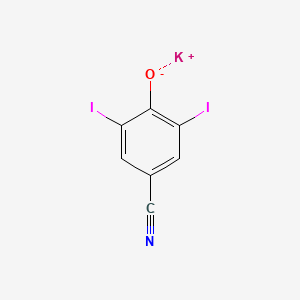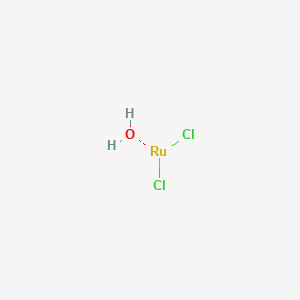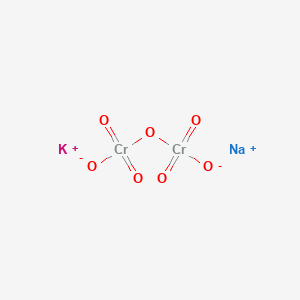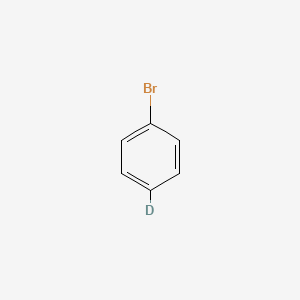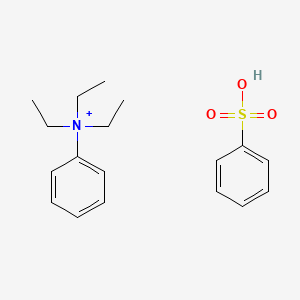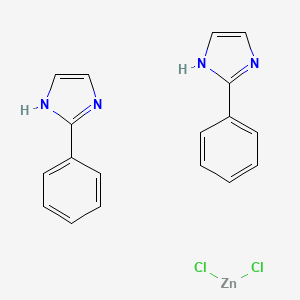
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is a coordination compound with the chemical formula C18H16Cl2N4Zn It is known for its unique structure where zinc is coordinated with two chloride ions and two 2-phenyl-1H-imidazole ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- typically involves the reaction of zinc chloride with 2-phenyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the zinc center. The general reaction can be represented as follows:
ZnCl2+2C9H8N2→Zn(C9H8N2)2Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Solvent recovery and recycling are also considered to make the process more economical and environmentally friendly.
化学反应分析
Types of Reactions
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other anions or ligands.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, although it is less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts, thiocyanates, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include new coordination compounds where the chloride ligands are replaced by other anions.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the zinc complex.
科学研究应用
Chemistry
In chemistry, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is used as a catalyst in various organic reactions. Its unique coordination environment makes it suitable for facilitating reactions like polymerization and cross-coupling.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The zinc center and the imidazole ligands can interact with biological molecules, potentially inhibiting the growth of bacteria and fungi.
Medicine
In medicine, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is explored for its potential therapeutic applications. Its ability to coordinate with biological molecules makes it a candidate for drug development, particularly in targeting metal-binding sites in enzymes.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its coordination properties are exploited in the synthesis of metal-organic frameworks (MOFs) and other functional materials.
作用机制
The mechanism of action of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- involves its ability to coordinate with various ligands and substrates. The zinc center can interact with electron-rich sites, facilitating catalytic reactions. In biological systems, the compound can bind to metal-binding sites in proteins, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
Zinc, dichlorobis(1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 1H-imidazole ligands instead of 2-phenyl-1H-imidazole.
Zinc, dichlorobis(2-methyl-1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 2-methyl-1H-imidazole ligands.
Uniqueness
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is unique due to the presence of the phenyl group on the imidazole ligand. This phenyl group can influence the compound’s electronic properties and reactivity, making it distinct from other zinc-imidazole complexes.
属性
CAS 编号 |
72264-81-4 |
|---|---|
分子式 |
C18H16Cl2N4Zn |
分子量 |
424.6 g/mol |
IUPAC 名称 |
dichlorozinc;2-phenyl-1H-imidazole |
InChI |
InChI=1S/2C9H8N2.2ClH.Zn/c2*1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h2*1-7H,(H,10,11);2*1H;/q;;;;+2/p-2 |
InChI 键 |
VJHTWVUOZAMJNM-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=CN2.C1=CC=C(C=C1)C2=NC=CN2.Cl[Zn]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


